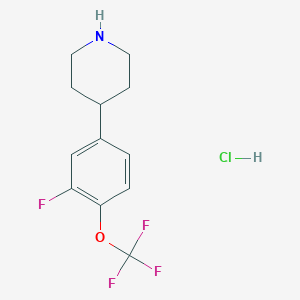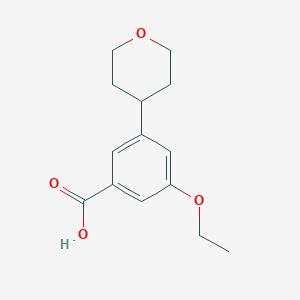![molecular formula C12H16N2O3 B13721462 1-Boc-5-hydroxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13721462.png)
1-Boc-5-hydroxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Boc-5-hydroxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core structure The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a hydroxyl group at the 5-position
準備方法
The synthesis of 1-Boc-5-hydroxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine typically involves multi-step synthetic routes. One common method includes the following steps:
Formation of the Pyrrolo[2,3-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as substituted pyridines and pyrroles.
Introduction of the Boc Protecting Group: The nitrogen atom in the pyrrolo[2,3-c]pyridine core is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
Hydroxylation: The hydroxyl group is introduced at the 5-position through selective oxidation reactions using reagents like m-chloroperbenzoic acid (m-CPBA).
Industrial production methods may involve optimization of these steps to improve yield and scalability.
化学反応の分析
1-Boc-5-hydroxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to remove the Boc protecting group using acids like trifluoroacetic acid (TFA).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form chlorides, which can further react with nucleophiles.
Major products formed from these reactions include carbonyl derivatives, deprotected amines, and substituted pyrrolo[2,3-c]pyridines.
科学的研究の応用
1-Boc-5-hydroxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex heterocyclic compounds.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the development of new materials and catalysts.
作用機序
The mechanism of action of 1-Boc-5-hydroxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine involves its interaction with molecular targets such as enzymes and receptors. The Boc protecting group provides stability during synthetic transformations, while the hydroxyl group can participate in hydrogen bonding and other interactions with biological targets. The compound’s effects are mediated through pathways involving these molecular interactions.
類似化合物との比較
1-Boc-5-hydroxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine can be compared with similar compounds such as:
N-Boc-2,5-dihydro-1H-pyrrole: This compound lacks the hydroxyl group and has different reactivity and applications.
Pyrrolo[1,2-a]pyrazines: These compounds have a different ring structure and exhibit distinct biological activities.
1-Boc-2,3-dihydro-1H-pyrrole: Similar in having a Boc protecting group but differs in the position and presence of functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both Boc and hydroxyl groups, which confer distinct chemical and biological properties.
特性
分子式 |
C12H16N2O3 |
|---|---|
分子量 |
236.27 g/mol |
IUPAC名 |
tert-butyl 5-oxo-3,6-dihydro-2H-pyrrolo[2,3-c]pyridine-1-carboxylate |
InChI |
InChI=1S/C12H16N2O3/c1-12(2,3)17-11(16)14-5-4-8-6-10(15)13-7-9(8)14/h6-7H,4-5H2,1-3H3,(H,13,15) |
InChIキー |
ABURLLTVDKSNSI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC2=CC(=O)NC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


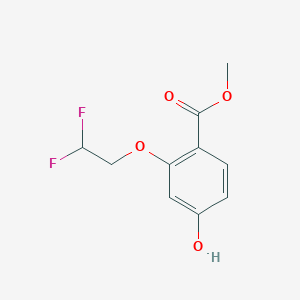

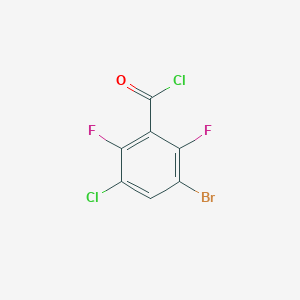
![2-(2-Ethanesulfonyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13721398.png)
![3-Bromo-6,7-dihydro-2-methyl-8-trifluoromethyl-5H-cyclopenta-[E]-pyrimidine-[3,2-B]-pyrazole](/img/structure/B13721401.png)
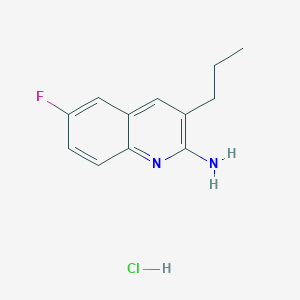
![[4-Methoxymethoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B13721419.png)

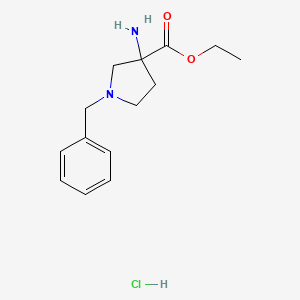
![3-Bromo-5-{[pentyl(propan-2-yl)amino]methyl}aniline](/img/structure/B13721430.png)
![tetrasodium;(6E)-4-amino-6-[[4-[4-[(2E)-2-(8-amino-1-oxo-5,7-disulfonatonaphthalen-2-ylidene)hydrazinyl]-3-methylphenyl]-2-methylphenyl]hydrazinylidene]-5-oxonaphthalene-1,3-disulfonate](/img/structure/B13721436.png)
